Cas no 1805432-18-1 (2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile)

2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile
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- インチ: 1S/C8H5F3N2O/c9-5-3-4(1-2-12)8(14)13-6(5)7(10)11/h3,7H,1H2,(H,13,14)
- InChIKey: REDHPWPVHKQHAS-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(CC#N)C(NC=1C(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 52.9
2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029037588-1g |
2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile |
1805432-18-1 | 95% | 1g |
$2,923.95 | 2022-04-01 | |
Alichem | A029037588-500mg |
2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile |
1805432-18-1 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
Alichem | A029037588-250mg |
2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile |
1805432-18-1 | 95% | 250mg |
$1,078.00 | 2022-04-01 |
2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrileに関する追加情報
Introduction to 2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile (CAS No. 1805432-18-1)
2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile, identified by its CAS number 1805432-18-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic ring structure that is widely recognized for its diverse biological activities and pharmacological potential. The presence of multiple fluorine atoms and functional groups such as hydroxyl and nitrile makes this molecule a particularly intriguing subject for synthetic chemists and drug developers.
The structure of 2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile features a pyridine core substituted with a difluoromethyl group at the 2-position, a fluoro group at the 3-position, and a hydroxyl group at the 6-position, with a nitrile group at the 5-position. This unique arrangement of substituents imparts distinct electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological interactions. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a valuable moiety in drug design.
In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to modulate pharmacokinetic properties and improve drug efficacy. The fluoro group at the 3-position of this compound contributes to its lipophilicity and binding interactions with biological targets. Additionally, the hydroxyl group at the 6-position provides a site for further functionalization, allowing for the synthesis of derivatives with tailored properties.
The synthesis of 2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and protection-deprotection strategies. Advanced synthetic methodologies such as cross-coupling reactions and transition metal catalysis have been employed to achieve high yields and purity. The use of fluorinated reagents and intermediates is crucial in ensuring the correct incorporation of fluorine atoms at specific positions on the pyridine ring.
One of the most compelling aspects of this compound is its potential application in the development of pharmaceutical agents. Pyridine derivatives have been extensively studied for their role in treating various diseases, including cancer, infectious diseases, and neurological disorders. The structural features of 2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile make it a promising candidate for further investigation as an intermediate in drug synthesis or as an active pharmaceutical ingredient (API) itself.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. For instance, researchers have demonstrated that compounds containing difluoromethyl groups exhibit improved bioavailability and resistance to metabolic degradation. Similarly, the presence of fluoro groups can enhance binding affinity to enzymes and receptors. These findings have spurred interest in exploring new derivatives of pyridine-based compounds for therapeutic purposes.
The nitrile group at the 5-position of this compound also plays a significant role in its reactivity and functionality. Nitriles are versatile handles that can be converted into carboxylic acids, amides, or other functional groups through hydrolysis or reduction reactions. This flexibility allows chemists to modify the compound's properties and explore its potential in different chemical contexts.
In addition to its pharmaceutical applications, 2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile may find utility in other areas such as agrochemicals or material science. Fluorinated compounds are known for their stability and resistance to environmental degradation, making them suitable for use in crop protection agents or specialty materials.
The biological activity of this compound has not yet been fully elucidated, but preliminary studies suggest that it may interact with various biological targets. Further research is needed to determine its mechanism of action and potential therapeutic effects. In vitro assays and animal models will be essential in evaluating its efficacy and safety profile before it can be considered for clinical development.
The development of new drugs is a complex process that requires extensive characterization of chemical structures and their interactions with biological systems. The use of computational tools such as molecular modeling can aid in predicting how 2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile will behave within biological environments. These tools can help identify potential binding sites on target proteins or enzymes, providing insights into how the compound might exert its effects.
As research continues to uncover new applications for fluorinated pyridines, compounds like 1805432-18-1 will undoubtedly play a crucial role in advancing pharmaceutical science. The unique combination of functional groups present in this molecule offers numerous possibilities for designing innovative drugs with improved properties.
In conclusion,2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile (CAS No. 1805432-18-1) is a fascinating compound with significant potential in medicinal chemistry. Its structural features make it an attractive candidate for further exploration as an intermediate or API in drug development. With ongoing research aimed at understanding its biological activity and optimizing its synthetic pathways, this molecule promises to contribute valuable insights into future therapeutic strategies.
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